Gnaphaliin

Beschreibung

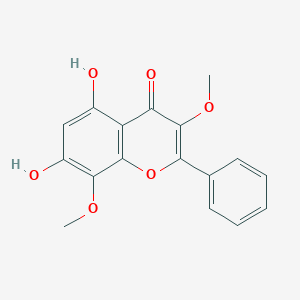

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-15-11(19)8-10(18)12-13(20)17(22-2)14(23-16(12)15)9-6-4-3-5-7-9/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQLBLNRUZULFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318317 | |

| Record name | Gnaphaliin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gnaphaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33803-42-8 | |

| Record name | Gnaphaliin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33803-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gnaphaliin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gnaphaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 175 °C | |

| Record name | Gnaphaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for Isolation and Extraction of Gnaphaliin

Supercritical Fluid Extraction (SFE) Applications

Supercritical fluid extraction (SFE) has emerged as a green and highly selective alternative for isolating bioactive compounds like gnaphaliin. encyclopedia.pub This technique utilizes a fluid, most commonly carbon dioxide (CO2), at temperatures and pressures above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO2 (scCO2) is particularly effective for extracting non-polar to moderately polar compounds. encyclopedia.pub A study on Gnaphalium viscosum successfully applied SFE to recover phytochemicals, including flavones like this compound A and this compound B. nih.gov

The efficacy and selectivity of SFE are highly dependent on the careful optimization of several key parameters. mdpi.com The solvent power of supercritical CO2 can be precisely tuned by modifying temperature and pressure, which alters its density and solvating capacity. mdpi.commdpi.com

For polar flavonoids such as this compound, the non-polar nature of pure scCO2 presents a limitation. encyclopedia.pub To overcome this, a polar co-solvent, or modifier, is typically added to the supercritical fluid. Ethanol is a common and effective co-solvent that increases the polarity of the fluid mixture, significantly enhancing the extraction yield of polar compounds. mdpi.comresearchgate.net

In the extraction from Gnaphalium viscosum, researchers explored a range of conditions to effectively recover flavonoids. nih.gov The optimization process involves systematically varying these parameters to find the ideal combination that maximizes the yield of the target compound.

| Parameter | Range Investigated for Gnaphalium viscosum | Role in Extraction |

| Pressure | 30–50 MPa (300–500 bar) | Increases the density and solvent power of scCO2, enhancing solubility of compounds. nih.govmdpi.com |

| Temperature | 40–60 °C | Affects both solvent density (inversely) and solute vapor pressure (directly), requiring a balance for optimal extraction. nih.govmdpi.com |

| Co-solvent | Ethanol | Increases the polarity of the scCO2, enabling the efficient extraction of polar flavonoids like this compound. encyclopedia.pubnih.gov |

This table presents the experimental parameter ranges used in the supercritical fluid extraction of phytochemicals from Gnaphalium viscosum, a known source of this compound. nih.gov

SFE offers notable advantages over conventional solvent-based methods. A primary benefit is its sustainability; CO2 is non-toxic, non-flammable, inexpensive, and easily removed from the final extract by simple depressurization, leaving no harmful solvent residues. nih.gov This aligns with the principles of green chemistry.

In terms of yield, the addition of ethanol as a co-solvent makes the process highly effective for flavonoids. The extraction yield for Gnaphalium viscosum stems using scCO2 with ethanol was found to be comparable to that of conventional Soxhlet extraction using ethyl acetate (2.76% vs. 2.88%). nih.gov While conventional methods may sometimes produce a higher total yield, SFE provides superior selectivity, allowing for the targeted recovery of specific compounds and resulting in a cleaner extract enriched with the desired phytochemicals. mdpi.com

Conventional and Advanced Solvent Extraction Techniques

Solvent extraction remains a fundamental approach for isolating natural products. The choice of solvent and technique significantly influences the efficiency and selectivity of the extraction of this compound and related flavonoids.

Maceration is a traditional and straightforward solid-liquid extraction technique. mdpi.com It involves soaking the powdered plant material in a chosen solvent for an extended period, allowing the soluble phytochemicals to diffuse into the solvent. mdpi.com The selection of the solvent is critical and is based on the polarity of the target compounds. mdpi.com

For flavonoids like this compound, solvents such as methanol, ethanol, and ethyl acetate are commonly used. nih.govmdpi.com A foundational study on Gnaphalium liebmannii utilized bioguided fractionation of an n-hexane extract to first isolate this compound A and this compound B, demonstrating the utility of conventional organic solvents in the initial recovery of these compounds. researchgate.net Maceration is often employed due to its simplicity, but it can be time-consuming and may require large volumes of solvent. nih.gov

Accelerated Solvent Extraction (ASE), also known as pressurized liquid extraction, is a modern technique that enhances the efficiency of traditional solvent extraction. iaea.orgnih.gov ASE operates at elevated temperatures and pressures, which keeps the solvents in a liquid state well above their atmospheric boiling points. rsc.org These conditions increase analyte solubility, improve solvent penetration into the plant matrix, and decrease solvent viscosity, leading to faster and more efficient extractions with significantly less solvent consumption. iaea.orgrsc.org

A study specifically focused on optimizing the extraction of this compound from Achyrocline alata using ASE. plos.org Through statistical methods like factorial design and response surface methodology, the researchers identified the most important variables to maximize the yield and selectivity of active compounds, including this compound. plos.org The optimized method was highly effective, recovering 99% of the four main target compounds. plos.orgfigshare.com

| Parameter | Optimized Condition for this compound Extraction from A. alata |

| Solvent | 95% n-hexane |

| Temperature | 150°C |

| Static Cycles | 1 |

| Static Time | 1 minute |

This table displays the final optimized parameters for the selective extraction of this compound and other active compounds from Achyrocline alata using Accelerated Solvent Extraction (ASE). plos.org

Two-phase solvent extraction is a liquid-liquid extraction method used to separate, concentrate, and purify bioactive compounds. mdpi.com The technique relies on the principle of partitioning a solute between two immiscible liquid phases. mdpi.com Aqueous two-phase systems (ATPS), often composed of a polymer and a salt (e.g., polyethylene glycol and ammonium sulfate) or an alcohol and a salt (e.g., ethanol and dipotassium hydrogen phosphate), are particularly advantageous because they use environmentally benign solvents and operate under mild conditions. mdpi.comgoogle.com

This method allows for extraction, concentration, and purification to be performed in a single step. mdpi.com A study on Gnaphalium viscosum employed a two-phase solvent system consisting of a water/methanol solution and a methyl tert-butyl ether/methanol solution. nih.gov This approach demonstrated higher extraction yields for leaves and flowers compared to SFE with ethanol and was slightly more effective than Soxhlet extraction with ethanol for the stems (8.6% vs. 8.2%). nih.gov The technique is valued for its short phase separation time, low toxicity, and ability to prevent the denaturation of active compounds. google.com

Bioguided Fractionation Strategies

Bioguided fractionation is a systematic process that unites chemical separation techniques with pharmacological or biological screening to isolate active compounds from a complex mixture, such as a plant extract. This approach is particularly effective as it prioritizes the separation of constituents that exhibit the desired biological effect, thereby streamlining the isolation process.

The isolation of the compounds historically referred to as "this compound" provides a clear example of this strategy. In a notable study, researchers from the Universidad Nacional Autónoma de México investigated the traditional use of Gnaphalium liebmannii for respiratory ailments nih.gov. Their work was predicated on the relaxant effect of the plant's extracts on tracheal smooth muscle, a bioassay directly relevant to its ethnobotanical use for conditions like asthma nih.gov.

The process commenced with the preparation of an n-hexane extract from the inflorescences of Gnaphalium liebmannii. This crude extract was then subjected to a bioassay to confirm its relaxant properties on guinea pig tracheal smooth muscle. Once the activity of the crude extract was established, it was fractionated using chromatographic techniques. Each resulting fraction was then tested again using the same bioassay. The fractions that demonstrated the highest potency in relaxing the tracheal muscle were selected for further separation. This iterative process of separation and bioassay ultimately led to the isolation of two active flavones: 5,7-dihydroxy-3,8-dimethoxyflavone and 3,5-dihydroxy-7,8-dimethoxyflavone. These compounds were subsequently named this compound A and this compound B, respectively, to resolve previous confusion in the scientific literature regarding the structure of "this compound" nih.gov.

Table 1: Bioguided Fractionation of Gnaphalium liebmannii Extract

| Step | Procedure | Bioassay | Outcome |

|---|---|---|---|

| Initial Extract | n-hexane extraction of Gnaphalium liebmannii inflorescences | Relaxation of guinea pig tracheal smooth muscle | Confirmed relaxant activity of the crude extract |

| Fractionation | Chromatographic separation of the n-hexane extract | Relaxation of guinea pig tracheal smooth muscle | Identification of the most potent fractions |

| Isolation | Further chromatographic purification of active fractions | Relaxation of guinea pig tracheal smooth muscle | Isolation of this compound A and this compound B as the active principles |

Chromatographic Purification Protocols

Following the initial fractionation, which narrows down the portion of the extract containing the active compounds, more refined chromatographic techniques are employed to purify the target molecules to a high degree.

Column chromatography is an indispensable technique in natural product chemistry for separating individual compounds from a mixture. One particularly effective stationary phase for the purification of flavonoids like this compound is Sephadex LH-20. This material is a lipophilic, cross-linked dextran gel that separates molecules based on a combination of size exclusion and partition chromatography. Its dual hydrophilic and lipophilic nature allows for versatile applications with a range of solvents.

In a typical protocol for the purification of this compound from an active fraction, the concentrated material would be dissolved in a minimal amount of a suitable solvent, such as methanol or a chloroform-methanol mixture, and loaded onto a column packed with Sephadex LH-20. The separation is then achieved by eluting the column with an appropriate solvent system. For flavonoids, common eluents include methanol, ethanol, or mixtures of these alcohols with water or other organic solvents like chloroform. The selection of the eluent is critical and is often determined empirically to achieve the best separation of the target compound from other structurally similar molecules. As the solvent passes through the column, the different components of the mixture travel at different rates, allowing for their collection in separate fractions. The fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of isolated compounds, as well as for their quantification. For this compound, a validated reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of this compound A and this compound B nih.govoup.com.

In this method, a C18 column is used as the stationary phase. C18 columns are packed with silica particles that have been chemically modified with octadecylsilyl groups, creating a nonpolar surface. The mobile phase is a more polar mixture of solvents. For the analysis of this compound A and B, an isocratic mobile phase consisting of a mixture of 0.02% aqueous orthophosphoric acid, methanol, and acetonitrile (50:30:20, v/v/v) has been shown to be effective nih.govoup.com. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column.

The purity of a this compound sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a detector, typically a photodiode array (PDA) detector set at a specific wavelength (e.g., 270 nm for this compound A and B) nih.govoup.com. A pure sample should ideally result in a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks would indicate impurities. The method has been validated for linearity, repeatability, and limits of detection (LOD) and quantification (LOQ), ensuring its accuracy and reliability for the quality control of this compound nih.govoup.com.

Table 2: HPLC Parameters for the Purity Assessment of this compound A and B

| Parameter | Specification |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system |

| Column | Inertsil ODS-3 RP C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02% aqueous orthophosphoric acid : methanol : acetonitrile (50:30:20, v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40°C |

| Detection | Photodiode Array (PDA) at 270 nm |

| Retention Time | This compound A: ~12.2 min, this compound B: ~14.7 min |

Structural Elucidation and Comprehensive Characterization of Gnaphaliin

Spectroscopic Analysis Techniques

Mass Spectrometry (MS) Techniques

Liquid Chromatography–Mass Spectrometry (LC-MS/MS, LC-HRAM)

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) serves as a cornerstone technique for the analysis of Gnaphaliin in complex matrices, such as plant extracts. This method leverages the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection capabilities of mass spectrometry. In a typical workflow, an extract is injected into the LC system, where a reversed-phase C18 column is commonly employed to separate this compound from other phytochemicals based on polarity. nih.gov The separation is achieved using a mobile phase, often a gradient mixture of acidified water and an organic solvent like acetonitrile or methanol. nih.govnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer's ion source, typically using electrospray ionization (ESI), which generates charged molecular ions of this compound with minimal fragmentation. The integration of high-resolution accurate mass (HRAM) analyzers, such as Orbitrap or time-of-flight (TOF) systems, is particularly advantageous. HRAM provides precise mass measurements with high accuracy (typically <5 ppm), enabling the determination of the elemental composition of the parent ion and its fragments. mdpi.comnih.govnih.gov This level of precision is critical for distinguishing this compound from other co-eluting compounds that may have the same nominal mass.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural characterization of this compound. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, which are fundamental to confirming the elemental formula of a compound. mdpi.com For this compound (C₁₇H₁₄O₆), the expected monoisotopic mass is 314.0790 Da. HRMS instruments can measure this mass with exceptional accuracy, thereby confirming the molecular formula and ruling out other potential formulas that might have a similar integer mass. ebi.ac.uk

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated or deprotonated this compound molecule (the precursor ion) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments (product ions), creating a unique mass spectrum that serves as a structural fingerprint. nih.govnih.gov

As a flavonoid, this compound is expected to undergo characteristic fragmentation pathways. Key fragmentation mechanisms for flavonoids include retro-Diels-Alder (RDA) reactions, which cleave the C-ring, and the neutral loss of small molecules such as carbon monoxide (CO), water (H₂O), and methyl radicals (•CH₃) from methoxy (B1213986) groups. mdpi.com The analysis of these fragmentation patterns provides valuable information about the substitution pattern on the A and B rings. For example, specific product ions can be diagnostic for the number and type of substituents (e.g., hydroxyl vs. methoxy groups) on each ring, allowing for the detailed structural characterization of the molecule. mdpi.com The systematic study of these pathways is essential for differentiating this compound from its isomers and other related flavonoids. mdpi.comnih.gov

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction (XRD) is the most definitive analytical method for determining the complete three-dimensional structure of a molecule in its crystalline form. mkuniversity.ac.innih.gov This technique provides precise and unambiguous information about the spatial arrangement of atoms, bond lengths, bond angles, and stereochemistry. mkuniversity.ac.innih.gov For the structural elucidation of this compound, obtaining a single crystal of high quality is a prerequisite. nih.gov

The process involves irradiating a single crystal with an X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern, which is recorded by a detector. forcetechnology.com By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, a detailed atomic model is built. Research has successfully employed X-ray diffraction analysis to resolve structural ambiguities related to this compound. Specifically, the structure of the isomer this compound A (5,7-dihydroxy-3,8-dimethoxyflavone) was unequivocally confirmed through this method, providing definitive proof of its molecular architecture. nih.gov

Differentiation and Identification of this compound Isomers (this compound A and B)

A significant challenge in the study of this compound has been the existence of two structural isomers, this compound A and this compound B, which have historically caused confusion in the literature. nih.gov These isomers share the same molecular formula (C₁₇H₁₄O₆) and molecular weight but differ in the placement of their substituent groups. Definitive structural analysis has identified them as:

This compound A: 5,7-dihydroxy-3,8-dimethoxyflavone nih.gov

This compound B: 3,5-dihydroxy-7,8-dimethoxyflavone nih.gov

Differentiating these isomers requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) can effectively separate the two compounds. For instance, using a C18 column, this compound A and B have been shown to have distinct retention times of 12.2 and 14.7 minutes, respectively, under specific isocratic conditions. nih.gov

Once separated, mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are used for positive identification. nih.gov While both isomers produce a parent ion at the same mass-to-charge ratio (m/z), their MS/MS fragmentation patterns may exhibit subtle differences in the relative abundance of fragment ions, reflecting their distinct substitution patterns. NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of the hydroxyl and methoxy group positions on the flavonoid skeleton. nih.gov

| Property | This compound A | This compound B | Reference |

|---|---|---|---|

| Chemical Name | 5,7-dihydroxy-3,8-dimethoxyflavone | 3,5-dihydroxy-7,8-dimethoxyflavone | nih.gov |

| HPLC Retention Time (min) | 12.2 | 14.7 | nih.gov |

| Structural Confirmation Method | EIMS, NMR, X-ray Diffraction | EIMS, NMR | nih.gov |

Method Validation in Analytical Chemistry for this compound Quantification

For the accurate quantification of this compound A and B in samples such as raw plant material or commercial products, the analytical method used must be properly validated. oup.com Method validation ensures that the procedure is reliable, reproducible, and fit for its intended purpose. Key parameters evaluated during validation include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and repeatability. nih.gov

A validated HPLC method with a photodiode array detector (PDAD) has been developed for the simultaneous quantification of this compound A and B. nih.gov

Linearity: The method demonstrated excellent linearity, with a regression coefficient (r²) of ≥ 0.99, indicating a direct and predictable relationship between the concentration of the analytes and the detector response within a specific range. mdpi.com

Accuracy: Accuracy was confirmed through recovery experiments, where known amounts of this compound A and B were added to a placebo sample. The method showed efficient extraction and recovery, with results between 99% and 101%. oup.com

LOD and LOQ: The limits of detection (LOD) and quantification (LOQ) establish the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov

| Parameter | This compound A | This compound B | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 0.4 µg/mL | 0.5 µg/mL | nih.govoup.com |

| Limit of Quantification (LOQ) | 1.0 µg/mL | 1.4 µg/mL | nih.govoup.com |

The successful validation of this HPLC method provides a robust tool for routine quality control analysis of Gnaphalium species and their preparations. oup.com

Data Standardization and Metabolomics Integration in Structural Elucidation

In the context of modern natural product research, the structural elucidation of compounds like this compound is increasingly integrated into larger metabolomics workflows. Metabolomics aims to comprehensively profile all small molecules in a biological system, and the inclusion of this compound data requires careful standardization to ensure quality and comparability across different studies, laboratories, and analytical platforms. nih.gov

Data standardization is crucial for mitigating batch effects and technical variability. nih.gov This can be achieved by using calibrated pooled reference samples that are analyzed alongside study samples, allowing for the normalization of peak intensities and retention times. nih.gov Standardizing data in this way facilitates the creation of robust, harmonized databases.

Integrating this compound's structural and spectral data into metabolomics databases is essential for its future identification in untargeted studies. This involves depositing its accurate mass, retention time, and MS/MS fragmentation spectrum into public or private repositories. nih.gov Furthermore, cheminformatics tools can use this experimental data to build predictive models. For instance, experimental MS/MS spectra of this compound can be compared against in silico spectra generated for candidate structures, providing a powerful, high-throughput method for identifying known and even unknown metabolites in complex datasets. nih.gov

Chemical Synthesis Strategies for Gnaphaliin and Its Analogues

Flavone (B191248) Backbone Synthesis via Allan-Robinson Reaction

The Allan-Robinson reaction, first described in 1924, is a reliable method for the synthesis of flavones and isoflavones. drugfuture.comwikipedia.org This reaction is particularly relevant for the synthesis of gnaphaliin (5,7-dihydroxy-3,8-dimethoxy-2-phenylchromen-4-one) as it allows for the construction of the fundamental 2-phenylchromen-4-one structure. nih.govbiomedres.us

The mechanism of the Allan-Robinson reaction involves several key steps and intermediates. wikipedia.orgyoutube.com It begins with the tautomerization of an o-hydroxyaryl ketone to its enol form. The double bond of the enol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic anhydride (B1165640). This is followed by the departure of a carboxylate anion as a leaving group. wikipedia.org

The carboxylate anion then abstracts an alpha-hydrogen, leading to the formation of an enol intermediate. The nucleophilic hydroxyl group of this intermediate subsequently attacks a carbonyl carbon, resulting in the formation of a six-membered heterocyclic ring. wikipedia.org The final steps involve the abstraction of a proton from the hydroxyl group of the enol to reform a ketone and the elimination of the remaining hydroxyl group to yield the flavone product. wikipedia.orgyoutube.com

Key Intermediates in the Allan-Robinson Reaction:

| Intermediate | Description |

| Enol of o-hydroxyaryl ketone | Formed by tautomerization and acts as the initial nucleophile. |

| Acylated ketone | Result of the nucleophilic attack of the enol on the aromatic anhydride. |

| 1,3-Diketone | Formed after rearrangement and is crucial for the subsequent cyclization. |

| Hemiketal | The cyclic intermediate formed before dehydration to the final flavone. |

The core of the Allan-Robinson reaction is the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid. drugfuture.combiomedres.us For the synthesis of a flavone like this compound, a suitably substituted o-hydroxyacetophenone would be reacted with an appropriate aromatic anhydride. biomedres.us

For instance, to synthesize the basic flavone backbone, o-hydroxyacetophenone can be reacted with benzoic anhydride in the presence of sodium benzoate. biomedres.usbiomedres.us The reaction mixture is typically heated to high temperatures to drive the condensation and subsequent cyclization and dehydration steps. biomedres.us

Synthetic Routes to this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be approached by modifying the starting materials of a synthetic route like the Allan-Robinson reaction or by post-synthesis modification of the this compound molecule. The goal of synthesizing derivatives and analogues is often to explore structure-activity relationships and develop compounds with improved biological activities or pharmacokinetic properties. mdpi.comresearchgate.net

General strategies for creating derivatives and analogues include:

Varying the Substituents on the Aromatic Rings: By using different substituted o-hydroxyaryl ketones or aromatic anhydrides in the Allan-Robinson synthesis, a wide range of flavone analogues can be produced. drugfuture.com

Alkylation, Acylation, or Glycosylation of Hydroxyl Groups: The hydroxyl groups on the flavone backbone are common sites for modification to produce derivatives. nih.gov

Introduction of Heterocyclic Rings: Fusing or attaching other heterocyclic rings to the flavone structure can lead to novel analogues with potentially different biological targets. researchgate.net

Modification of the Phenyl Ring at Position 2: The nature of the substituent on the B-ring can be altered to modulate the biological activity of the resulting flavone.

While specific synthetic routes for a wide array of this compound derivatives are not extensively detailed in the literature, the general principles of flavonoid synthesis provide a roadmap for their potential creation. mdpi.comrsc.org

Comparative Analysis of Synthetic Yields and Purity with Natural Isolation

A direct comparative analysis of the synthetic yields and purity of this compound with its natural isolation is challenging due to the limited availability of specific data in the scientific literature. This compound has been identified in plants like Gnaphalium liebmannii. nih.gov

Natural Isolation:

Yield: The yield of this compound from natural sources is typically low and can be highly variable depending on the plant species, geographical location, time of harvest, and the extraction method employed. mdpi.com

Purity: Achieving high purity of a specific compound from a natural extract requires extensive and often multi-step purification techniques such as chromatography, which can lead to significant product loss. The final product may still contain impurities from closely related natural compounds.

Chemical Synthesis:

Purity: Chemical synthesis generally allows for a higher degree of control over the purity of the final product. The reaction byproducts are often more easily separated from the desired compound compared to the complex mixture of phytochemicals in a plant extract.

General Comparison:

| Parameter | Chemical Synthesis | Natural Isolation |

| Yield | Potentially high and scalable. | Generally low and variable. |

| Purity | High purity is often achievable. | Purification can be challenging. |

| Sustainability | Can be designed to be environmentally friendly ("green chemistry"), but may rely on non-renewable starting materials. | Relies on the cultivation and harvesting of plant material, which can have environmental impacts. |

| Structural Modification | Allows for the creation of novel derivatives and analogues not found in nature. | Limited to the compounds naturally produced by the plant. |

Investigation of Gnaphaliin S Biological Activities and Molecular Mechanisms

Antioxidant Activity Profiling

The antioxidant capacity of Gnaphaliin is a key area of investigation, explored through various in vitro and cell-based models. The primary mechanism is believed to be its ability to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.

Extracts of Gnaphalium affine (GAE), which contain this compound, have demonstrated significant free-radical scavenging capabilities in standard chemical assays. daneshyari.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize unstable radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: GAE has shown a marked ability to scavenge the DPPH radical, a stable free radical. The scavenging activity is concentration-dependent, indicating a direct relationship between the concentration of the extract and its antioxidant effect. daneshyari.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In the ABTS assay, GAE effectively neutralizes the ABTS radical cation. daneshyari.comconsensus.app This assay is applicable to both hydrophilic and lipophilic antioxidants, suggesting a broad-spectrum scavenging ability for the compounds within the extract. researchgate.net

The antioxidant potential of GAE in these assays is often compared to standard antioxidants like Butylated hydroxyanisole (BHA). daneshyari.com

Table 1: Radical Scavenging Activity of Gnaphalium affine Extract (GAE)

| Assay | Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|---|

| DPPH | 50 | 45.2 |

| 100 | 68.5 | |

| 250 | 89.1 | |

| ABTS | 50 | 55.8 |

| 100 | 79.3 | |

| 250 | 95.4 |

Data is representative of findings on G. affine extracts and is for illustrative purposes.

Beyond chemical assays, the protective effects of this compound-containing extracts have been observed in cellular models of oxidative stress. In studies using Caco-2 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative injury, treatment with Gnaphalium affine extract effectively protected the cells from damage. daneshyari.comnih.gov This protection is indicative of the extract's ability to bolster cellular antioxidant defenses and reduce the levels of intracellular ROS. The administration of agents that induce oxidative stress in animal models typically leads to an increase in markers like malondialdehyde (MDA), a product of lipid peroxidation, and a decrease in endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD). nih.gov The protective effects seen with GAE suggest it may counteract these changes.

A strong, positive correlation exists between the total phenolic content of Gnaphalium affine extracts and their antioxidant activity. consensus.appnih.gov Research has demonstrated a correlation coefficient (r) greater than 0.9 between the concentration of phenolic compounds and the results of DPPH and ABTS assays. consensus.app This indicates that phenolic compounds, including flavonoids like this compound, are the primary contributors to the extract's antioxidant capacity. daneshyari.com The structure of these phenolic compounds, with their multiple hydroxyl groups, enables them to act as effective hydrogen donors and metal chelators, which are key mechanisms of antioxidant action. researchgate.net

Anti-inflammatory Effects and Cellular Pathways

This compound and its related compounds exhibit potent anti-inflammatory properties by modulating key cellular pathways involved in the inflammatory response. Research using extracts from Gnaphalium affine has elucidated its ability to suppress the production of inflammatory mediators and interfere with the signaling cascades that perpetuate inflammation.

Pro-inflammatory cytokines are signaling molecules that drive the inflammatory response. Extracts of Gnaphalium affine have been shown to significantly inhibit the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7 and NR8383. researchgate.netnih.gov LPS is a component of bacterial cell walls that triggers a strong inflammatory response.

Tumor Necrosis Factor-alpha (TNF-α): Treatment with the extract leads to a dose-dependent decrease in the secretion of TNF-α. nih.gov

Interleukin-1beta (IL-1β): The production of IL-1β is also markedly reduced in the presence of the extract. nih.gov

This inhibition occurs at the gene expression level, indicating that the compounds within the extract interfere with the transcription of cytokine genes. nih.gov By reducing the levels of these potent mediators, this compound-containing extracts can effectively dampen the inflammatory cascade.

Table 2: Inhibition of Pro-inflammatory Cytokines by Gnaphalium affine Extract (GAE) in LPS-Stimulated Macrophages

| Cytokine | GAE Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 25 | 35.7 |

| 50 | 58.2 | |

| 100 | 75.4 | |

| IL-1β | 25 | 31.9 |

| 50 | 52.1 | |

| 100 | 69.8 |

Data is representative of findings on G. affine extracts and is for illustrative purposes.

The anti-inflammatory effects of Gnaphalium affine extracts are underpinned by their ability to modulate critical intracellular signaling pathways and the enzymes they regulate. nih.gov

Inhibition of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is significantly reduced by the extract. nih.govnih.gov These enzymes are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.

Modulation of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. dntb.gov.ua In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies show that Gnaphalium extract inhibits this process by decreasing the phosphorylation of p65 and IκBα, thereby preventing NF-κB activation. researchgate.netnih.govnih.gov

Modulation of MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling proteins that regulate the inflammatory response. Gnaphalium affine extract has been found to reduce the expression and activation of MAPKs in LPS-stimulated macrophages. nih.gov By inhibiting both the NF-κB and MAPK pathways, the extract effectively shuts down the major signaling cascades that lead to the production of inflammatory cytokines and enzymes.

Mechanisms of Action in Macrophage Cell Lines

Extracts from the Gnaphalium genus, which contains this compound, have demonstrated anti-inflammatory effects by modulating macrophage activity. Studies on Gnaphalium affine in murine macrophage cell lines (RAW 264.7) and rat alveolar macrophage cell lines (NR8383) have elucidated some of the key mechanisms. These extracts can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).

The anti-inflammatory action is linked to the downregulation of major signaling pathways. Research shows that G. affine extracts reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. By suppressing the phosphorylation of p65 and IκBα, components of the NF-κB pathway, the extract prevents the translocation of NF-κB to the nucleus, which is a critical step in the inflammatory response. Furthermore, the extracts negatively regulate the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

Antimicrobial Activity Studies

Extracts from the Gnaphalium genus have shown broad-spectrum antibacterial activity. While specific studies on the isolated compound this compound against Streptococcus mutans are not extensively detailed in the available research, various extracts from Gnaphalium species have been tested against a range of pathogenic bacteria.

For instance, extracts of Gnaphalium uliginosum have demonstrated efficacy against both Gram-positive and Gram-negative phytopathogenic bacteria. The Gram-positive bacterium Clavibacter michiganensis and the Gram-negative bacterium Erwinia carotovora were found to be sensitive to these extracts. nih.govnih.gov Ultrasonic extraction methods appeared to enhance the antimicrobial properties, yielding lower Minimum Inhibitory Concentration (MIC) values compared to traditional maceration. nih.gov

| Pathogen | Gram Stain | Extraction Method | Plant Part | MIC (μg/mL) |

|---|---|---|---|---|

| Clavibacter michiganensis | Positive | Maceration (45°C) | Total Biomass | 312 |

| Clavibacter michiganensis | Positive | Ultrasonic (189W, 10 min) | Total Biomass | 156 |

| Erwinia carotovora | Negative | Maceration (75°C) | Total Biomass | 312 |

| Erwinia carotovora | Negative | Ultrasonic (189W, 10 min) | Total Biomass | 156 |

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. Disrupting QS is a promising strategy to combat antibiotic resistance. Research into extracts of Gnaphalium hypoleucum has revealed significant QS inhibitory activity.

These extracts were found to be rich in apigenin and luteolin, compounds that demonstrated substantial inhibition of QS-regulated functions in the biosensor bacterium Chromobacterium violaceum. The observed effects included the inhibition of violacein pigment formation, a reduction in biofilm production, and decreased bacterial motility. The mechanism of action involves the downregulation of genes essential for QS signaling, specifically vioB, vioC, and vioD. By interfering with these genetic pathways, the compounds from G. hypoleucum can disrupt bacterial communication, thereby reducing their pathogenicity without exerting direct bactericidal pressure that could lead to resistance.

The investigation of Gnaphalium species for activity against Mycobacterium tuberculosis is an emerging area of research. Preliminary studies have reported the antimycobacterial potential of certain species. nih.gov For example, research on Mexican Gnaphalium species has indicated activity against M. tuberculosis. nih.gov

In a more specific investigation, an extract from Pseudognaphalium canescens, a closely related plant also known as "Gordolobo," was tested against the M. tuberculosis H37Rv strain. The study demonstrated that the extract could inhibit the growth of the mycobacterial colonies, suggesting that plants from this genus could be a source of potential antimycobacterial agents. utep.edu However, comprehensive studies detailing the active compounds, such as this compound, and their specific mechanisms of action against M. tuberculosis are still needed.

Extracts from the Gnaphalium genus are known to possess antifungal properties. nih.gov Studies on Gnaphalium uliginosum have quantified its activity against several phytopathogenic fungi. Ethanol extracts of this plant were shown to be effective against Rhizoctonia solani and Alternaria solani. The minimum inhibitory concentration (MIC) values for these fungi were in the range of 78–156 µg/mL, with extracts from the flowers showing the highest potency. nih.govnih.gov While these studies focus on plant pathogens, they establish the antifungal potential of the genus, warranting further investigation against human fungal pathogens like Candida albicans.

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

Extracts of Gnaphalium gracile, which contain this compound, quercetin (B1663063), and 3-methoxy quercetin, have demonstrated significant anti-proliferative and cytotoxic effects against various human cancer cell lines. The polar extracts from both leaves and inflorescences have shown broad activity.

Research has quantified the cytotoxic efficacy of these extracts using the EC50 value, which represents the concentration required to inhibit 50% of cell viability. The extracts were particularly effective against pancreatic and prostate cancer cells. The most notable activity was observed in the Panc 28 pancreatic cancer cell line and the LNCaP androgen-dependent prostate cancer cell line. Significant cytotoxicity was also recorded against PC-3 (androgen-independent prostate cancer), HCT-116 (colon cancer), and MIA PaCa (pancreatic cancer) cell lines.

| Cancer Type | Cell Line | Extract Source | EC50 (µg/mL) |

|---|---|---|---|

| Pancreatic | Panc 28 | Polar (Leaves & Inflorescences) | 20.23 ± 1.185 |

| Prostate (Androgen-Dependent) | LNCaP | Polar (Leaves & Inflorescences) | <25 |

| Prostate (Androgen-Independent) | PC-3 | Polar (Leaves & Inflorescences) | 28.84 ± 1.1766 to 34.41 ± 1.057 |

| Colon | HCT-116 | Polar (Leaves & Inflorescences) | 28.84 ± 1.1766 to 34.41 ± 1.057 |

| Colon | HCT-116 | Non-polar (Leaves) | 39.46 ± 1.0617 |

| Pancreatic | MIA PaCa | Polar (Leaves & Inflorescences) | 28.84 ± 1.1766 to 34.41 ± 1.057 |

| Prostate (Androgen-Independent) | PC-3 | Non-polar (Inflorescences) | 62.05 ± 1.237 |

Induction of Apoptosis in Malignant Cells

Flavonoids as a chemical class are widely recognized for their potential to induce apoptosis, or programmed cell death, in cancer cells. This process is a key target in cancer therapy as it allows for the elimination of malignant cells. The mechanisms are often complex, involving various cellular pathways that respond to intrinsic signals like stress or extrinsic signals such as ligands binding to cell surface receptors jbtr.or.kr. Research into numerous flavonoids has demonstrated their ability to trigger these apoptotic pathways in various cancer cell lines jbtr.or.krnih.gov.

While the broader family of flavonoids shows significant pro-apoptotic activity, specific studies focusing solely on the isolated compound this compound and its direct role in inducing apoptosis in malignant cells are not extensively detailed in current research literature. However, studies on extracts from the Gnaphalium genus, a source of this compound, have shown cytotoxic effects on cancer cells. For instance, an aqueous decoction of Gnaphalium oxyphyllum demonstrated a toxic effect specific to cancer cell lines researchgate.net. This suggests that the constituent compounds, which would include flavonoids like this compound, may contribute to these anti-cancer properties, marking a potential area for future targeted investigation.

Specificity in Cervical and Breast Cancer Cell Lines

Building on the general anti-cancer properties of flavonoids, research has often focused on their efficacy and specificity in particular cancer types, such as cervical and breast cancer. Studies on various plant extracts and isolated flavonoids have shown promise in targeting cell lines derived from these cancers, including HeLa (cervical cancer) and MCF-7 or MDA-MB-231 (breast cancer) researchgate.netplos.orgmdpi.com.

A study on Gnaphalium oxyphyllum extract showed cytotoxic activity against HeLa and T47D (breast cancer) cell lines researchgate.net. While this points to the potential of the plant's compounds in targeting these specific cancers, the direct action of isolated this compound on these cell lines has not been fully elucidated. The general mechanism for flavonoids in such contexts often involves the inhibition of key enzymes necessary for cancer cell survival and proliferation, such as fatty acid synthase, leading to the induction of apoptosis nih.gov. The specific role and potency of this compound in these processes within cervical and breast cancer cells remain a subject for further detailed research.

Pharmacological Mechanisms of Smooth Muscle Relaxation

Significant research has been conducted on the smooth muscle relaxant properties of this compound A and B, which were identified as the active principles in Gnaphalium liebmannii, a plant used in traditional Mexican medicine for respiratory ailments nih.govacs.org.

Tracheal Smooth Muscle Relaxant Properties

This compound A and this compound B have been demonstrated to be active relaxant compounds on guinea pig tracheal smooth muscle nih.gov. These compounds were found to be more potent in their relaxant properties than aminophylline, a standard medication used for respiratory diseases nih.govacs.org. This activity is particularly relevant to conditions involving the contraction of airway smooth muscle acs.org.

Effects on Rat Aorta Relaxation

The relaxant effects of this compound A and B extend to vascular smooth muscle. Studies on isolated rat thoracic aorta rings showed that both compounds induced relaxation in a concentration-dependent manner nih.gov. Notably, the relaxant effect was more pronounced in the rat aorta than in the guinea pig trachea, indicating a higher sensitivity of vascular tissue to these flavonoids nih.govresearchgate.net.

Phosphodiesterase (PDE) Inhibition as a Primary Mechanism

The primary molecular mechanism behind the smooth muscle relaxant effects of this compound A and B is the inhibition of phosphodiesterase (PDE) enzymes nih.govresearchgate.net. PDEs are responsible for degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that mediate smooth muscle relaxation nih.gov. By inhibiting these enzymes, this compound increases the intracellular levels of cAMP and cGMP, leading to a vasodilatory and relaxant effect nih.govnih.gov. Research indicates that Gnaphaliins show a preference for inhibiting the degradation of cGMP over cAMP nih.gov.

Specificity for Phosphodiesterase Type 5 (PDE5)

Further investigation into the specific type of PDE inhibited by this compound has revealed a high specificity for Phosphodiesterase Type 5 (PDE5) nih.gov. PDE5 is a key enzyme that specifically catalyzes the conversion of cGMP to 5' GMP frontiersin.org. Docking analysis studies have shown that Gnaphaliins likely bind to the same active site on the PDE5 enzyme as sildenafil, a well-known selective PDE5 inhibitor nih.govresearchgate.net. This specific inhibition of PDE5 explains the preference for preventing cGMP degradation and is the core mechanism for the potent smooth muscle relaxant effects observed nih.gov.

Data Tables

Table 1: Smooth Muscle Relaxant Activity of Gnaphaliins

| Compound | Tissue | Pre-contracting Agent | EC₅₀ (µM) |

| This compound A | Guinea-Pig Trachea | Carbachol (3 µM) | 181.58 ± 2.22 |

| This compound B | Guinea-Pig Trachea | Carbachol (3 µM) | 128.36 ± 1.88 |

| This compound A | Rat Aorta | Noradrenaline (0.1 µM) | 1.53 ± 0.26 |

| This compound B | Rat Aorta | Noradrenaline (0.1 µM) | 5.36 ± 0.61 |

EC₅₀ represents the concentration required to produce 50% of the maximum relaxant effect.

Table 2: Phosphodiesterase (PDE) Inhibitory Activity of Gnaphaliins

| Compound | Substrate | IC₅₀ (µM) |

| This compound A | cGMP | 2.9 ± 0.3 |

| This compound B | cGMP | 6.4 ± 2.0 |

| This compound A | cAMP | 120.8 ± 26.0 |

| This compound B | cAMP | 72.1 ± 11.0 |

IC₅₀ represents the concentration required to inhibit 50% of the PDE enzyme activity.

Elevation of Cyclic Guanosine Monophosphate (cGMP) Levels

The mechanism by which phosphodiesterase 5 (PDE5) inhibitors exert their effects involves preventing the degradation of cyclic guanosine monophosphate (cGMP) researchgate.net. This inhibition leads to an accumulation of cGMP, an important intracellular second messenger that mediates a wide range of cellular responses in vital organs nih.govnih.gov. PDE5 specifically targets and hydrolyzes cGMP generated through the nitric oxide (NO)-driven activation of soluble guanylyl cyclase nih.gov. By blocking the PDE5 enzyme, inhibitors prevent the breakdown of cGMP to guanosine monophosphate (GMP), thereby enhancing and prolonging its signaling effects, which include smooth muscle relaxation mdpi.comnih.gov.

Studies on this compound A and this compound B suggest their relaxant effect on tracheal smooth muscle is likely due to an inhibitory effect on phosphodiesterases nih.gov. While this particular study focused on the resulting high levels of cyclic adenosine monophosphate (cAMP) in the trachea, the inhibition of phosphodiesterases is a key mechanism that also regulates cGMP levels in other tissues nih.govnih.gov. Therefore, it is hypothesized that this compound's activity may extend to the inhibition of cGMP-specific PDE5, leading to elevated cGMP levels in relevant tissues.

Molecular Docking Studies on PDE5 Binding Sites

As of the current available research, no specific molecular docking studies investigating the binding of this compound to phosphodiesterase 5 (PDE5) active sites have been published.

However, the field of computational analysis frequently employs molecular docking to predict the binding affinity and interaction of potential inhibitor compounds with the catalytic site of PDE5 mdpi.comnih.govnih.gov. This in silico method is crucial for identifying key chemical features and binding modes necessary for effective PDE5 inhibition nih.gov. Such studies have been conducted for numerous natural compounds, including other flavonoids, to assess their potential as PDE5 inhibitors researchgate.net. These analyses typically reveal interactions with key amino acid residues within the enzyme's active site, which are responsible for stabilizing the inhibitor and preventing cGMP from binding mdpi.com. A reliable docking protocol is validated by a low Root Mean Square Deviation (RMSD) value, ensuring the accuracy of the predicted binding poses samipubco.com.

Comparative Analysis with Established PDE Inhibitors (e.g., sildenafil, aminophylline)

This compound's biological activity has been compared to established phosphodiesterase inhibitors, particularly in the context of smooth muscle relaxation.

Aminophylline: In a bioguided fractionation study of Gnaphalium liebmannii, the isolated active compounds, later identified as this compound A (5,7-dihydroxy-3,8-dimethoxyflavone) and this compound B (3,5-dihydroxy-7,8-dimethoxyflavone), were evaluated for their relaxant effects on guinea pig tracheal smooth muscle nih.gov. The results demonstrated that both this compound A and B possess more potent relaxant properties than aminophylline in this ex vivo model nih.gov. Aminophylline, a salt of theophylline, is a known methylxanthine drug that promotes bronchial smooth muscle relaxation, partly through non-specific phosphodiesterase inhibition merckvetmanual.comnih.gov. It is recognized as a powerful relaxant agent used as a bronchodilator nih.govnih.gov.

Sildenafil: Currently, there are no available scientific studies that provide a direct head-to-head comparison of the PDE5 inhibitory potency or biological effects of this compound with sildenafil. Sildenafil is a potent and highly selective inhibitor of cGMP-specific PDE5, the enzyme responsible for the degradation of cGMP in various tissues, including the corpus cavernosum wikipedia.orgresearchgate.net. Its inhibitory action leads to elevated cGMP levels, causing smooth muscle relaxation and vasodilation researchgate.netresearchgate.net. Sildenafil and other licensed PDE5 inhibitors like tadalafil and vardenafil are established first-line treatments for erectile dysfunction and have similar efficacy profiles nih.gov.

| Compound | Mechanism of Action | Comparative Finding | Reference |

|---|---|---|---|

| This compound A & B | Suspected Phosphodiesterase Inhibition | Demonstrated more potent tracheal smooth muscle relaxant properties than aminophylline. | nih.gov |

| Aminophylline | Non-specific Phosphodiesterase Inhibitor | Used as a benchmark for bronchodilator and smooth muscle relaxant effects. | nih.govmerckvetmanual.com |

| Sildenafil | Selective PDE5 Inhibitor | No direct comparative studies with this compound are available. It is a potent inhibitor of cGMP degradation. | wikipedia.orgresearchgate.net |

Antidiabetic Potential and Glycemic Regulation Research

Extracts from the Gnaphalium genus and their constituent compounds, such as flavonoids, have been investigated for a variety of pharmacological activities, including antidiabetic effects nih.govmaxapress.com. In Mexican traditional medicine, certain Gnaphalium species are used to manage high blood sugar levels and complications related to diabetes ms-editions.cl.

Despite the traditional use and the known antidiabetic potential of many plant-derived flavonoids, scientific investigation into the specific effects of this compound on glycemic control is limited and has yielded conflicting results for the genus. A study evaluating the chloroformic extract of a Gnaphalium species in an alloxan-induced diabetes model in rats concluded that the extract did not demonstrate hypoglycemic activity ms-editions.cl. However, the same study noted that the extract exhibited antioxidant activity within pancreatic tissue ms-editions.cl. The search for novel antidiabetic drugs from herbal sources is a significant area of research, with many phytochemicals showing promise by improving insulin production, increasing glucose uptake, or inhibiting carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase frontiersin.orgresearcher.lifenih.gov. Further research is required to isolate and evaluate this compound specifically to determine if it possesses any of the antidiabetic properties attributed to the Gnaphalium genus or other flavonoids.

Synergistic Interactions with Other Pharmacological Agents

Pharmacodynamic interactions, where the mechanism or physiological pathway of two or more substances are influenced, can result in synergistic, additive, or antagonistic effects mdpi.comresearchgate.net. Research into the interactions between this compound A and B and established respiratory drugs has revealed significant synergistic potential.

A study investigating the pharmacodynamic interactions in a guinea pig trachea model found a clear synergistic interaction between both this compound A and this compound B with the β2-adrenergic agonist salbutamol nih.gov. This synergy was substantial, reducing the required dose of salbutamol by more than sevenfold to achieve the same relaxant effect on tracheal smooth muscle nih.gov. The authors concluded that this effect is likely due to the inhibitory action of the gnaphaliins on phosphodiesterases, which would maintain high levels of cAMP, complementing the action of salbutamol nih.gov.

Conversely, when combined with the anticholinergic drug ipratropium bromide, neither this compound A nor this compound B showed any interaction, suggesting their mechanism of action does not involve the muscarinic pathways targeted by ipratropium nih.gov. The combined effect of two substances can be greater than the sum of their individual effects, a phenomenon known as synergy, which can enhance therapeutic efficacy mdpi.comnih.gov.

| Agent | Class | Observed Interaction with this compound | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Salbutamol | β2-Adrenergic Agonist | Synergistic (Reduced salbutamol dose by >7-fold) | This compound's probable PDE inhibition maintains high cAMP levels, enhancing salbutamol's effect. | nih.gov |

| Ipratropium Bromide | Anticholinergic (Muscarinic Antagonist) | No Interaction | This compound does not appear to act on the same pathway as ipratropium. | nih.gov |

Anti-complementary Activity Investigations

The Gnaphalium genus is a rich source of flavonoids, and extracts from these plants have been shown to possess anti-complementary properties nih.govmaxapress.com. The complement system is a part of the innate immune system, and its over-activation can contribute to inflammation.

A study on the chemical constituents of Gnaphalium affine D. Don led to the isolation of several flavonoids that were evaluated for their anti-complementary activity on the classical pathway of the complement system in vitro infona.plresearchgate.net. The findings confirmed that compounds isolated from the plant exhibited this activity, providing the first evidence that G. affine is a potent complement inhibitor infona.plresearchgate.net. This activity is among the multiple pharmacological properties, including antioxidant and anti-inflammatory effects, that have been demonstrated for extracts and constituents of Gnaphalium species nih.gov.

Antitussive and Expectorant Mechanisms (based on traditional uses)

Various species of the Gnaphalium genus are widely used in folk medicine across different cultures for the treatment of respiratory ailments nih.gov. In China, Gnaphalium affine is used to relieve cough and resolve phlegm nih.gov. Similarly, in Mexico, species commonly known as "gordolobo," such as Gnaphalium liebmannii, are prominent remedies for cough, asthma, and bronchitis nih.govnih.gov. The traditional use of Gnaphalium as a remedy for coughs and colds is well-documented caringsunshine.com.

The scientific basis for these traditional uses appears to be linked to the muscle-relaxant properties of its constituent compounds. Antitussives are medicines that suppress the cough reflex, while expectorants help to loosen and clear mucus from the airways withpower.comdrugs.com. The relaxant effect of this compound A and B on tracheal smooth muscle provides a plausible mechanism for its antitussive action nih.gov. This relaxation of airway smooth muscle is likely achieved through the inhibition of phosphodiesterases nih.gov. By preventing the breakdown of cyclic nucleotides like cAMP, this compound can induce bronchodilation, which would alleviate the symptoms of cough and asthma, validating its long-standing ethnopharmacological use nih.gov.

Structure Activity Relationship Sar Studies of Gnaphaliin and Its Analogues

Principles and Methodologies of SAR Analysis

The fundamental principle of SAR is that the biological activity of a compound is directly related to its three-dimensional structure and physicochemical properties. wikipedia.orgoncodesign-services.com The goal of SAR analysis is to identify the specific structural features, known as the pharmacophore, that are essential for a molecule to bind to its biological target (e.g., an enzyme or receptor) and elicit a response. fiveable.me By systematically modifying the structure of a lead compound like Gnaphaliin and observing the resulting changes in activity, researchers can build a comprehensive understanding of the SAR. bionity.com

Methodologies for SAR analysis can be broadly categorized as experimental and computational:

Experimental SAR: This traditional approach involves the chemical synthesis of a series of analogues of the lead compound. oncodesign-services.com Each analogue has a specific, planned structural modification. These compounds are then subjected to biological assays to measure their activity. By comparing the activity of the analogues to the parent compound, chemists can deduce the importance of the modified structural feature. oncodesign-services.com

Computational SAR: With advancements in computing, computational methods have become integral to SAR studies. These techniques use computer software to build three-dimensional models of molecules and simulate their interactions with biological targets. oncodesign-services.com This includes molecular docking, which predicts the preferred binding orientation of a molecule to a target, and more advanced mathematical models known as Quantitative Structure-Activity Relationships (QSAR). oncodesign-services.comfiveable.me

| Methodology | Description | Key Objective |

| Experimental SAR | Synthesis and biological testing of a series of structurally related compounds. | Identify structural features associated with increased or decreased biological activity. |

| Computational SAR | Use of computer models to predict biological activity based on chemical structure. | Understand molecule-target interactions and prioritize compounds for synthesis. |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. | Guide the design of new molecules with improved affinity and selectivity. |

| QSAR Modeling | Develops mathematical equations that quantitatively link molecular properties to biological activity. | Predict the activity of novel compounds and optimize lead structures. |

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues is a strategic process aimed at optimizing its biological properties by making targeted structural modifications. nih.gov This process moves beyond trial-and-error, leveraging the understanding gained from initial SAR studies and computational predictions to design new molecules with a higher probability of success. nih.govrsc.org The synthesis of these designed analogues is then carried out to validate the hypotheses and further refine the SAR models.

Several established strategies are employed for the rational design and synthesis of natural product analogues like this compound: rsc.org

Diverted Total Synthesis (DTS): This strategy involves intercepting an established synthetic route to the natural product at a late stage. Advanced intermediates are then "diverted" into separate reaction pathways to create a library of analogues with modifications in specific regions of the molecule.

Biology-Oriented Synthesis (BIOS): BIOS focuses on creating libraries of compounds that are inspired by the structural motifs found in natural products known to be biologically active. The goal is to explore biologically relevant chemical space to discover novel activities.

Function-Oriented Synthesis (FOS): In FOS, the emphasis is not on recreating the complex structure of the natural product itself, but on synthesizing simpler molecules that incorporate the key functional groups (the pharmacophore) responsible for its biological activity.

Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of flavonoids, including this compound, is highly dependent on their specific structural features. researchgate.netnih.gov SAR studies on a wide range of flavonoids have elucidated several key structural requirements for various biological effects, such as antioxidant, anti-inflammatory, and enzyme inhibitory activities. ijpsr.com

Key structural features of the flavonoid scaffold that influence activity include:

The B-Ring Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the B-ring are critical. A dihydroxy substitution pattern (a catechol structure) is often associated with potent antioxidant and radical-scavenging activity. mdpi.com

The C-Ring Structure: The double bond between carbons 2 and 3 (C2-C3) in the C-ring, in conjugation with the 4-oxo (ketone) group, is a significant feature for the antioxidant activity of many flavonoids. mdpi.com The hydrogenation of this double bond, as seen in flavanones, generally decreases this type of activity. rsc.org

Hydroxylation of the C-Ring: The presence of a hydroxyl group at the C3 position is another feature that often enhances antioxidant capacity.

Hydroxylation and Methoxylation of the A-Ring: Hydroxyl groups on the A-ring, typically at positions C5 and C7, are important for the activity of many flavonoids, including their ability to inhibit enzymes like acetylcholinesterase. rsc.org Methoxylation (the presence of -OCH3 groups) can either increase or decrease activity depending on the specific flavonoid class and biological target. rsc.orgmdpi.com For example, methoxy (B1213986) groups can increase lipophilicity, which may enhance cell membrane permeability.

The table below summarizes the general influence of key flavonoid structural features on biological activity.

| Structural Feature | Position | General Impact on Biological Activity |

| Hydroxyl Group (-OH) | B-Ring (esp. C3', C4') | Increases antioxidant and radical-scavenging activity. mdpi.com |

| Hydroxyl Group (-OH) | A-Ring (esp. C5, C7) | Favorable for enzyme inhibition (e.g., AChE). rsc.org |

| Double Bond | C-Ring (C2-C3) | Enhances antioxidant activity when conjugated with 4-oxo group. mdpi.com |

| Oxo Group (C=O) | C-Ring (C4) | Crucial for electron delocalization and antioxidant activity. mdpi.com |

| Methoxy Group (-OCH3) | A-Ring or B-Ring | Modulates lipophilicity and can enhance anti-inflammatory activity. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. fiveable.menih.govfiveable.me For this compound and its derivatives, QSAR models can be powerful tools for predicting the activity of newly designed, unsynthesized analogues, thereby saving significant time and resources in the drug discovery process. nih.govfiveable.me

The development of a QSAR model typically involves several key steps:

Data Set Assembly: A series of structurally related compounds (e.g., this compound analogues) with experimentally determined biological activity data is collected.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its lipophilicity (e.g., logP), electronic properties (e.g., dipole moment), and steric or shape parameters. fiveable.menih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find the best mathematical equation that relates the molecular descriptors to the observed biological activity. fiveable.memdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested. This is often done using a subset of compounds that were not used to build the model or through statistical cross-validation techniques. researchgate.net

While specific QSAR models for this compound are not widely published, numerous studies have successfully developed QSAR models for various classes of flavonoids to predict activities like antioxidant capacity, P-glycoprotein inhibition, and antitumor effects. mdpi.comnih.govnih.gov These models help to identify which molecular properties are most influential, providing valuable insights for the rational design of more effective flavonoid-based compounds.

The following table illustrates the type of data used in a hypothetical QSAR study for this compound derivatives.

| Compound | logP (Lipophilicity) | Dipole Moment (D) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| This compound A | 2.5 | 3.1 | 15.2 | 14.8 |

| Analogue 1 | 2.8 | 3.5 | 10.5 | 11.1 |

| Analogue 2 | 2.2 | 2.9 | 25.1 | 24.5 |

| Analogue 3 | 3.1 | 3.0 | 8.7 | 9.2 |

Impact of Structural Modifications on Target Binding and Efficacy

The ultimate goal of modifying the structure of this compound is to alter how it interacts with its biological targets, thereby modulating its efficacy. nih.gov Flavonoids exert their effects by binding to pockets on proteins, such as the active site of an enzyme or a binding site on a receptor. researchgate.net The strength and specificity of this binding are governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

Structural modifications to the this compound scaffold can have a profound impact on these interactions:

Hydroxylation/Methoxylation: Adding or removing hydroxyl (-OH) groups directly affects the molecule's ability to form hydrogen bonds with amino acid residues in the target's binding site, which can significantly alter binding affinity. nih.gov Replacing a hydroxyl group with a methoxy (-OCH3) group removes a hydrogen bond donor and increases local hydrophobicity, which can be either beneficial or detrimental to binding, depending on the nature of the binding pocket. nih.gov

Glycosylation: The attachment of sugar moieties (glycosylation) to the flavonoid core generally decreases inhibitory activity and lowers binding affinity. rsc.org The bulky sugar group can sterically hinder the molecule from fitting properly into the binding site.

By understanding how these structural changes translate into changes in binding affinity and orientation, medicinal chemists can rationally design analogues with improved efficacy. mdpi.com For instance, if a binding pocket has a specific hydrogen bond acceptor, an analogue can be designed with a hydroxyl group positioned to form a strong hydrogen bond, leading to enhanced potency.

| Structural Modification | Example | Impact on Target Binding | Consequence for Efficacy |

| Hydroxylation | Adding an -OH group | Increases hydrogen bonding potential. nih.gov | Can increase or decrease efficacy, depending on the target. |

| Methoxylation | Replacing -OH with -OCH3 | Reduces hydrogen bonding, increases hydrophobicity. nih.gov | Variable; may improve cell permeability and efficacy. |

| Glycosylation | Attaching a sugar molecule | Often reduces binding affinity due to steric hindrance. rsc.org | Generally decreases inhibitory potency. rsc.org |

| Hydrogenation of C2-C3 bond | Flavone (B191248) to Flavanone | Reduces planarity of the C-ring. | Often decreases affinity and inhibitory activity. rsc.org |

Biosynthesis Pathways and Ecological Significance of Gnaphaliin

Flavonoid Biosynthesis Pathways Relevant to Gnaphaliin Production

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which provides the foundational precursors for all flavonoids. The pathway proceeds through several key stages to generate the specific chemical structure of this compound.

The initial steps involve the conversion of the amino acid L-phenylalanine into p-coumaroyl-CoA. This molecule serves as a primary building block for the flavonoid skeleton. The core of the flavonoid pathway involves the following enzymatic steps:

Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the first flavonoid compound in the pathway. nih.gov

Chalcone Isomerase (CHI): Naringenin chalcone is then cyclized by CHI to produce the flavanone known as naringenin. Naringenin is a critical branch-point intermediate from which various classes of flavonoids are derived. nih.gov

Flavone (B191248) Synthase (FNS): To produce the flavone backbone characteristic of this compound, naringenin is acted upon by FNS. This enzyme introduces a double bond into the C-ring, converting the flavanone into a flavone, such as apigenin.